molecular formula C20H15F2N3O2S B2525795 2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-44-9

2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2525795
CAS No.: 941926-44-9
M. Wt: 399.42
InChI Key: YUMOJSIZCCNDDV-UHFFFAOYSA-N
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Description

2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H15F2N3O2S and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties of Fluorinated Benzothiazoles

Research has demonstrated the potent cytotoxic activity of fluorinated 2-(4-aminophenyl)benzothiazoles against certain human breast cancer cell lines, indicating their potential as antitumor agents. The fluorination of these compounds has been shown to significantly affect their biological activity, with specific fluorinated derivatives exhibiting a broad spectrum of action against various cancer cell lines (Hutchinson et al., 2001).

Structural and Vibrational Properties of Fluorobenzamides

The synthesis and characterization of compounds like 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea have been explored, providing insights into their crystal structures and vibrational properties. These studies contribute to a deeper understanding of the molecular configurations and potential applications of fluorobenzamides in material science and drug design (Saeed et al., 2010).

Development of Fluorine-18-Labeled Compounds

The development of fluorine-18-labeled compounds, such as antagonists for the 5-HT1A receptor, exemplifies the application of fluorinated compounds in neuroimaging and the study of neurological disorders. These compounds can provide valuable tools for PET imaging, enhancing our ability to study and diagnose brain-related conditions (Lang et al., 1999).

Antimicrobial and Antifungal Activity

Fluorobenzamides containing thiazole and thiazolidine have been synthesized and shown to possess promising antimicrobial and antifungal activities. The introduction of fluorine atoms into these compounds has been suggested to enhance their biological activity, indicating their potential in developing new antimicrobial agents (Desai et al., 2013).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their exact structure and the biological system in which they are acting. Some thiazole derivatives have been found to act as inhibitors of certain enzymes, while others may interact with various cellular targets .

Future Directions

Given the wide range of biological activities exhibited by thiazole derivatives, this compound could be a potential candidate for further study in fields such as medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S/c21-12-3-1-11(2-4-12)18(26)25-20-24-17-15(9-10-16(17)28-20)19(27)23-14-7-5-13(22)6-8-14/h1-8,15H,9-10H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMOJSIZCCNDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NC3=CC=C(C=C3)F)N=C(S2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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